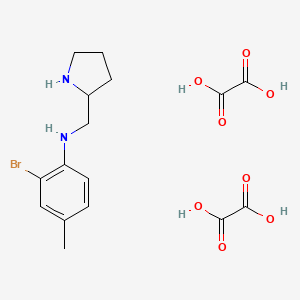
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C16H21BrN2O8 and a molecular weight of 449.25 g/mol.
Preparation Methods
The synthesis of 2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves several steps. One common method includes the reaction of 2-bromo-4-methyl aniline with pyrrolidine under specific conditions to form the intermediate compound, which is then treated with oxalic acid to yield the final dioxalate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using palladium catalysts and boronic acids to form biaryl compounds.
Scientific Research Applications
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be compared with other similar compounds such as:
4-Bromo-2-methylpyridine: Used as a starting material in organic synthesis and has similar bromine substitution patterns.
4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline: Shares a similar structure but without the dioxalate component.
Biological Activity
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom and a pyrrolidine moiety, suggests potential biological activities that merit investigation.
The compound has the following chemical characteristics:
- Molecular Formula : C15H19BrN2O8
- Molecular Weight : 435.22 g/mol
- CAS Number : 1177304-51-6
The presence of the bromine atom and the pyrrolidine group enhances its reactivity and solubility, which are critical for biological interactions.
Biological Activity
Research indicates that compounds containing pyrrolidine and brominated aromatic structures exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation : It can interact with various receptors in the body, potentially influencing physiological responses.
Antimicrobial Activity
A study conducted on similar compounds demonstrated their effectiveness against various bacterial strains. For instance, derivatives of pyrrolidine have shown promising results against multidrug-resistant pathogens. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Bromo-N-(pyridin-2-ylmethyl)aniline | C12H11BrN2 | Antimicrobial, anticancer |
| 4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C16H21BrN2O8 | Potential enzyme inhibitor |
| 2-Bromo-4-methylaniline | C7H8BrN | Moderate antibacterial activity |
Properties
IUPAC Name |
2-bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2C2H2O4/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10;2*3-1(4)2(5)6/h4-5,7,10,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLFEJLEAZNNRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CCCN2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














